6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-methoxyphenylhydrazine with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves heating 4-methoxyphenylhydrazine with cyclohexa-2,4-dien-1-one in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The hydrazinylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar structure but different substituents.
2,6-(2,4-Dihydroxyphenyl)-4-(4-methoxyphenyl)-1,3,5-triazine: Contains a triazine ring instead of a cyclohexa-2,4-dien-1-one ring.
Uniqueness
6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
20773-91-5 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16/h2-9,16H,1H3 |
InChI Key |
FOWDWTLHAMDYQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=CC=C2O |
Origin of Product |
United States |
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